1-(4-(Bromomethyl)-3-methoxyphenyl)-1-chloropropan-2-one
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Overview
Description
1-(4-(Bromomethyl)-3-methoxyphenyl)-1-chloropropan-2-one is an organic compound that features a bromomethyl group, a methoxy group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bromomethyl)-3-methoxyphenyl)-1-chloropropan-2-one typically involves the bromination of a methoxy-substituted benzene derivative followed by chlorination and subsequent reaction with a propanone derivative. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like aluminum chloride to facilitate the electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Bromomethyl)-3-methoxyphenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Elimination Reactions: The chloropropanone moiety can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions include substituted benzene derivatives, alkenes, and various oxidized or reduced forms of the original compound.
Scientific Research Applications
1-(4-(Bromomethyl)-3-methoxyphenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-(4-(Bromomethyl)-3-methoxyphenyl)-1-chloropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The methoxy and chloropropanone groups may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Bromomethyl)phenyl)-1-chloropropan-2-one
- 1-(4-Methoxyphenyl)-1-chloropropan-2-one
- 1-(4-(Bromomethyl)-3-methylphenyl)-1-chloropropan-2-one
Uniqueness
1-(4-(Bromomethyl)-3-methoxyphenyl)-1-chloropropan-2-one is unique due to the presence of both bromomethyl and methoxy groups on the benzene ring, which can influence its reactivity and interaction with other molecules. This combination of functional groups provides a distinct set of chemical properties that can be exploited in various applications.
Properties
Molecular Formula |
C11H12BrClO2 |
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Molecular Weight |
291.57 g/mol |
IUPAC Name |
1-[4-(bromomethyl)-3-methoxyphenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H12BrClO2/c1-7(14)11(13)8-3-4-9(6-12)10(5-8)15-2/h3-5,11H,6H2,1-2H3 |
InChI Key |
YXELNHOKVJKSQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)CBr)OC)Cl |
Origin of Product |
United States |
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